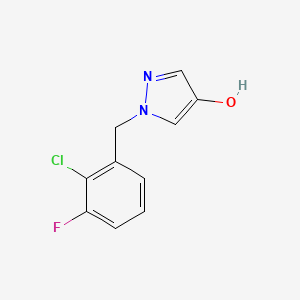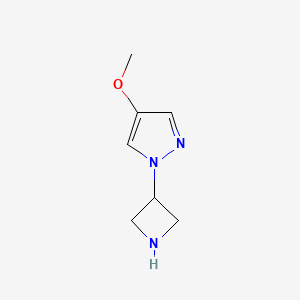![molecular formula C20H26N2O2 B1409037 tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate CAS No. 1858255-32-9](/img/structure/B1409037.png)
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
Overview
Description
β-Carboline alkaloids are widely distributed in nature and have been the focus of interest due to their diverse biological activities . They are determined by their tricyclic, pyridine-fused indole framework .
Synthesis Analysis
The synthesis of natural products containing complex β-carboline frameworks has been a challenge addressed by many researchers . A method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water has been investigated .Molecular Structure Analysis
Carbolines are determined by their tricyclic, pyridine-fused indole framework . The rings are identified as A, B, and C, and they are classified according to the degree of saturation and the position of the N-atom in the C-ring .Chemical Reactions Analysis
The synthesis of β-carboline alkaloids involves key steps with improved procedures and synthetic approaches . The Pictet-Spengler reaction has been used in the synthesis of tetrahydro-β-carbolines .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate has been utilized in the synthesis of various compounds with potential pharmaceutical applications. For instance, Huard et al. (2012) report the synthesis of acetyl-CoA carboxylase inhibitors using a similar compound, demonstrating the utility in drug development. The process involved a streamlined synthesis from ethyl 3-amino-1H-pyrazole-4-carboxylate, highlighting the compound's role in creating novel ACC inhibitors (Huard et al., 2012).
Application in Chiral Auxiliary and Dipeptide Synthesis
Studer, Hintermann, and Seebach (1995) demonstrated the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis. This work sheds light on the compound's relevance in creating chiral building blocks for complex organic synthesis, contributing significantly to peptide chemistry (Studer, Hintermann, & Seebach, 1995).
Structural and Crystallographic Studies
Didierjean et al. (2004) explored the structure of a related compound, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies. This research provides insights into the molecular packing and structural characteristics of similar compounds, which is crucial for understanding their chemical behavior and potential applications (Didierjean et al., 2004).
Synthesis of Novel Compounds and Potential Drug Intermediates
Hodges, Wang, and Riley (2004) report the synthesis of a spirocyclic indoline lactone, involving a compound similar to tert-butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate. Their study highlights the utility of such compounds in synthesizing structurally complex and potentially bioactive molecules (Hodges, Wang, & Riley, 2004).
Mechanism of Action
Target of Action
For example, some spirocyclic compounds have been found to interact with tyrosine-protein kinases .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .
Future Directions
properties
IUPAC Name |
tert-butyl spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,1'-cyclopentane]-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)24-18(23)22-13-10-15-14-8-4-5-9-16(14)21-17(15)20(22)11-6-7-12-20/h4-5,8-9,21H,6-7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNNTYEJKYVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C13CCCC3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)



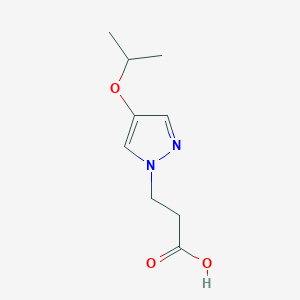


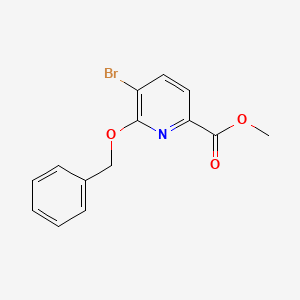

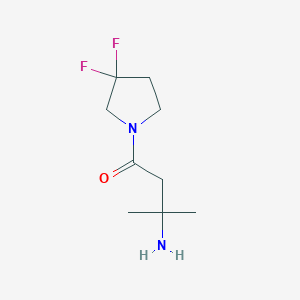
![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)
![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)
